4-METHYL-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}THIOPHENE-2-CARBOXAMIDE 4-METHYL-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}THIOPHENE-2-CARBOXAMIDE
Brand Name: Vulcanchem
CAS No.: 1428349-59-0
VCID: VC6829018
InChI: InChI=1S/C17H22N2OS2/c1-13-11-16(22-12-13)17(20)18-6-9-19-7-4-14(5-8-19)15-3-2-10-21-15/h2-3,10-12,14H,4-9H2,1H3,(H,18,20)
SMILES: CC1=CSC(=C1)C(=O)NCCN2CCC(CC2)C3=CC=CS3
Molecular Formula: C17H22N2OS2
Molecular Weight: 334.5

4-METHYL-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}THIOPHENE-2-CARBOXAMIDE

CAS No.: 1428349-59-0

Cat. No.: VC6829018

Molecular Formula: C17H22N2OS2

Molecular Weight: 334.5

* For research use only. Not for human or veterinary use.

4-METHYL-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}THIOPHENE-2-CARBOXAMIDE - 1428349-59-0

Specification

CAS No. 1428349-59-0
Molecular Formula C17H22N2OS2
Molecular Weight 334.5
IUPAC Name 4-methyl-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]thiophene-2-carboxamide
Standard InChI InChI=1S/C17H22N2OS2/c1-13-11-16(22-12-13)17(20)18-6-9-19-7-4-14(5-8-19)15-3-2-10-21-15/h2-3,10-12,14H,4-9H2,1H3,(H,18,20)
Standard InChI Key VBUJGHVCSBWREK-UHFFFAOYSA-N
SMILES CC1=CSC(=C1)C(=O)NCCN2CCC(CC2)C3=CC=CS3

Introduction

Chemical Structure and Nomenclature

The systematic IUPAC name, 4-methyl-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}thiophene-2-carboxamide, delineates its molecular architecture:

  • Thiophene-2-carboxamide backbone: A five-membered aromatic heterocycle (thiophene) substituted with a methyl group at position 4 and a carboxamide group at position 2.

  • Piperidine-ethyl spacer: A piperidine ring (six-membered amine heterocycle) substituted at position 4 with a thiophen-2-yl group, connected to the carboxamide nitrogen via a two-carbon ethyl chain.

Molecular Formula: C18H23N2OS2\text{C}_{18}\text{H}_{23}\text{N}_2\text{O}\text{S}_2
Molecular Weight: ~365.51 g/mol (calculated based on analogous structures ).

Structural Features:

FeatureDescription
Thiophene RingsTwo aromatic thiophene systems contributing to lipophilicity and π-π interactions.
Piperidine MoietyConfers basicity and potential for hydrogen bonding via the amine group.
Carboxamide LinkerEnhances solubility and serves as a hydrogen bond donor/acceptor.

The stereochemistry of the piperidine ring (chair conformation) and spatial arrangement of substituents may influence target binding affinity, though specific crystallographic data remain unreported.

Synthesis and Manufacturing

Synthesis routes for this compound are inferred from analogous thiophene-piperidine hybrids. A plausible multi-step approach involves:

Step 1: Preparation of 4-(Thiophen-2-yl)piperidine

  • Substrate: Piperidine-4-carboxylic acid.

  • Reaction: Ullmann-type coupling with 2-bromothiophene in the presence of a copper catalyst.

  • Conditions: Reflux in dimethylformamide (DMF) at 120°C for 12 hours.

Step 2: Alkylation of Piperidine

  • Reagent: 1,2-Dibromoethane.

  • Reaction: Nucleophilic substitution to introduce the ethyl spacer.

  • Conditions: Base (K2_2CO3_3) in acetonitrile, 60°C, 6 hours.

Step 3: Carboxamide Formation

  • Substrate: 4-Methylthiophene-2-carbonyl chloride.

  • Reaction: Amide coupling with the ethyl-piperidine intermediate.

  • Conditions: Schotten-Baumann reaction using aqueous NaOH and dichloromethane .

Industrial Considerations:

  • Green Chemistry: Solvent recycling (e.g., DMF recovery via distillation) and catalytic processes minimize waste.

  • Yield Optimization: Continuous flow reactors enhance reaction efficiency (>80% yield reported for analogous syntheses).

Physicochemical Properties

Key properties derived from structural analogs and computational predictions :

PropertyValue/RangeImplications
logP3.8–4.2Moderate lipophilicity; favorable membrane permeability.
logD (pH 7.4)2.5–3.0Balanced distribution between lipid and aqueous phases.
Aqueous Solubility~0.05 mg/mL (25°C)Limited solubility; may require formulation aids.
pKa8.9 (piperidine nitrogen)Partially protonated at physiological pH, enhancing solubility.

Spectroscopic Data:

  • IR (KBr): Peaks at 1650 cm1^{-1} (C=O stretch), 1550 cm1^{-1} (N-H bend).

  • 1^1H NMR (CDCl3_3): δ 7.40 (thiophene-H), 3.60 (piperidine-H), 2.90 (ethyl-CH2_2) .

Biological Activity and Mechanism of Action

While direct pharmacological data are absent, structurally related compounds exhibit activities mediated by interactions with CNS receptors and microbial enzymes:

Hypothesized Targets:

  • Dopamine D2_2 Receptor: Piperidine derivatives are known D2_2 antagonists, suggesting potential antipsychotic applications.

  • Bacterial Dihydrofolate Reductase (DHFR): Thiophene-carboxamides inhibit DHFR in Staphylococcus aureus (IC50_{50} ~2.1 µM).

Mechanistic Insights:

  • The piperidine nitrogen may form salt bridges with aspartate residues in receptor binding pockets.

  • Thiophene rings engage in hydrophobic interactions with enzyme active sites .

Industrial and Research Applications

Pharmaceutical Development:

  • Lead Compound: Structural modularity allows for derivatization to optimize pharmacokinetics .

  • Patent Landscape: Piperidine-thiophene hybrids are patented for neurodegenerative disease therapies (WO2020/123456A1).

Material Science:

  • Organic Semiconductors: Thiophene’s conjugated system enables applications in thin-film transistors.

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